molecular formula C21H22N4O3S B2653652 2-Ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline CAS No. 860650-29-9

2-Ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B2653652
CAS No.: 860650-29-9
M. Wt: 410.49
InChI Key: OVLDBYXPIUNIID-UHFFFAOYSA-N
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Description

2-Ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that belongs to the triazoloquinazoline family This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, with various functional groups such as ethyl, methoxy, and sulfanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.

    Quinazoline Core Construction: The quinazoline core can be synthesized through condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the quinazoline core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, 2-ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology and Medicine

It may serve as a lead compound for the development of new drugs, particularly in the areas of antimicrobial and anticancer research .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline is unique due to its specific combination of functional groups and the resulting chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-ethyl-8,9-dimethoxy-5-[(3-methoxyphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-5-19-23-20-15-10-17(27-3)18(28-4)11-16(15)22-21(25(20)24-19)29-12-13-7-6-8-14(9-13)26-2/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLDBYXPIUNIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC(=CC=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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